Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13789327
InChI: InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(8-13,12-4)5-6-14/h12,14H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)(CCO)NC
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC13789327

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(8-13,12-4)5-6-14/h12,14H,5-8H2,1-4H3
Standard InChI Key XHUGFFSHUCLHDZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)(CCO)NC
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(CCO)NC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure centers on a four-membered azetidine ring, which is substituted at the 3-position with both a 2-hydroxyethyl group and a methylamino moiety. The tert-butyl carbamate group at the 1-position acts as a protective group, enhancing stability during synthetic transformations. Computational modeling predicts a puckered azetidine ring conformation, which influences steric interactions and reactivity (Figure 1).

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight230.30 g/mol
IUPAC Nametert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CC(C1)(CCO)NC
InChIKeyXHUGFFSHUCLHDZ-UHFFFAOYSA-N

Synthetic Methodologies and Reaction Pathways

Multi-Step Synthesis Strategies

The synthesis of tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate typically begins with azetidine precursors. A representative route involves:

  • Ring Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution or Grignard addition to a pre-functionalized azetidine.

  • Methylamino Incorporation: Reductive amination or direct alkylation using methylamine derivatives.

  • Carbamate Protection: Reaction with tert-butyl dicarbonate (Boc anhydride) under basic conditions to install the Boc group.

Critical Reaction Conditions

  • Temperature: Reactions often proceed at 0–25°C to minimize side reactions.

  • Catalysts: Palladium or nickel catalysts may facilitate coupling steps.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

Yield Optimization and Challenges

Reported yields for analogous azetidine syntheses range from 40% to 65%, depending on purification methods (e.g., column chromatography, recrystallization). Key challenges include:

  • Regioselectivity: Ensuring correct substitution patterns on the azetidine ring.

  • Moisture Sensitivity: The hydroxyethyl group necessitates anhydrous conditions to prevent hydrolysis.

Applications in Pharmaceutical Research and Drug Development

Role as a Synthetic Intermediate

The compound’s functional groups enable diverse transformations:

  • Hydroxyl Group: Participates in esterifications, etherifications, or oxidations to ketones.

  • Methylamino Group: Serves as a site for acylations or Suzuki-Miyaura couplings.

Comparative Analysis with Related Azetidine Derivatives

tert-Butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate

This analogue replaces the hydroxyethyl group with a hydroxymethyl group, reducing molecular weight to 216.28 g/mol (C₁₀H₂₀N₂O₃). Key differences include:

  • Reactivity: The shorter hydroxymethyl chain limits steric hindrance, enabling faster reaction kinetics in certain contexts.

  • Applications: Preferred for synthesizing smaller heterocycles or prodrugs.

Table 2: Structural and Functional Comparison

PropertyHydroxyethyl DerivativeHydroxymethyl Derivative
Molecular FormulaC₁₁H₂₂N₂O₃C₁₀H₂₀N₂O₃
Key Functional Group-CH₂CH₂OH-CH₂OH
Synthetic FlexibilityHigh (longer chain)Moderate

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